4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a pyrazole ring, a thiophene-substituted pyridine, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound, the pyrazole ring can be synthesized through a cyclization reaction.
Synthesis of the Thiophene-Substituted Pyridine: This can be achieved via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated pyridine derivative.
Formation of the Benzenesulfonamide: The benzenesulfonamide moiety can be introduced by reacting a sulfonyl chloride with an amine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can be used to study enzyme inhibition, receptor binding, and other biochemical interactions. Its structure suggests potential as a ligand for various biological targets.
Medicine
Medically, this compound may be investigated for its potential therapeutic effects. Its ability to interact with specific biological pathways makes it a candidate for drug development, particularly in areas such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide: Lacks the thiophene substitution, which may affect its binding affinity and specificity.
4-(1H-pyrazol-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide: Similar structure but with a furan ring instead of thiophene, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of the thiophene ring in 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide distinguishes it from similar compounds. Thiophene rings are known for their electron-rich nature, which can enhance interactions with biological targets and influence the compound’s overall reactivity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-pyrazol-1-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-27(25,17-6-4-16(5-7-17)23-11-2-9-21-23)22-14-15-8-10-20-18(13-15)19-3-1-12-26-19/h1-13,22H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJHAUGBKFXDBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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